molecular formula C32H33ClN4O4 B8410430 4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid

4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid

Cat. No.: B8410430
M. Wt: 573.1 g/mol
InChI Key: QIXMKYKZUIQTBE-UHFFFAOYSA-N
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Description

2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate cyclizing agent.

    Attachment of the Benzoic Acid Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the benzoic acid group to the pyrrolo[2,3-b]pyridine core.

    Introduction of the Piperazine and Pyran Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate piperazine and pyran derivatives are reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex structure could be useful in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-yl)methyl)piperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and may have similar biological activities.

    Benzoic Acid Derivatives: Compounds with benzoic acid moieties are common in medicinal chemistry and can have a range of biological activities.

    Piperazine Derivatives: These compounds are often used in drug development due to their ability to interact with various biological targets.

Properties

Molecular Formula

C32H33ClN4O4

Molecular Weight

573.1 g/mol

IUPAC Name

4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid

InChI

InChI=1S/C32H33ClN4O4/c1-32(2)17-28(21-3-5-24(33)6-4-21)23(20-40-32)19-36-11-13-37(14-12-36)25-7-8-27(31(38)39)29(16-25)41-26-15-22-9-10-34-30(22)35-18-26/h3-10,15-16,18H,11-14,17,19-20H2,1-2H3,(H,34,35)(H,38,39)

InChI Key

QIXMKYKZUIQTBE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(CO1)CN2CCN(CC2)C3=CC(=C(C=C3)C(=O)O)OC4=CN=C5C(=C4)C=CN5)C6=CC=C(C=C6)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 15G (254 mg) in tetrahydrofuran (4 mL), methanol (2 mL) and water (2 mL) was added LiOH H2O (126 mg). The mixture was stirred overnight. The mixture was then neutralized with 5% HCl and diluted with ethyl acetate (200 mL). After washing with brine, it was dried over Na2SO4. Filtration and evaporation of solvent gave the product.
Quantity
254 mg
Type
reactant
Reaction Step One
Name
LiOH H2O
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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